2,3-Dipalmito-1-olein
Overview
Description
This compound is commonly found in natural fats and oils, such as palm oil and cocoa butter . It is known for its unique physical and chemical properties, which make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dipalmito-1-olein can be synthesized through the esterification of glycerol with palmitic acid and oleic acid. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction conditions often include heating the mixture to temperatures around 150-200°C to achieve the desired product.
Industrial Production Methods
In industrial settings, this compound is produced through the interesterification of natural fats and oils. This process involves the rearrangement of fatty acids on the glycerol backbone using enzymes or chemical catalysts. The interesterification process allows for the production of specific triacylglycerol molecules, including this compound, with desired physical and chemical properties .
Chemical Reactions Analysis
Types of Reactions
2,3-Dipalmito-1-olein undergoes various chemical reactions, including:
Oxidation: The oleic acid moiety can undergo oxidation to form hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds in this compound can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of fatty acid groups between different triacylglycerol molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the ester bonds.
Transesterification: Catalysts such as sodium methoxide or lipase enzymes are used to facilitate the transesterification process.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free palmitic acid, oleic acid, and glycerol.
Transesterification: Various triacylglycerol molecules with different fatty acid compositions.
Scientific Research Applications
2,3-Dipalmito-1-olein has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the physical and chemical properties of triacylglycerols.
Biology: Investigated for its role in lipid metabolism and its effects on cellular functions.
Medicine: Explored for its potential use in drug delivery systems and as a component of lipid-based formulations.
Mechanism of Action
The mechanism of action of 2,3-Dipalmito-1-olein involves its interaction with cellular membranes and enzymes involved in lipid metabolism. The compound can be incorporated into lipid bilayers, affecting membrane fluidity and function. Additionally, it can be metabolized by lipases to release free fatty acids, which can serve as energy sources or signaling molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Dipalmitoyl-2-oleoyl-glycerol: Similar in structure but with different fatty acid positions on the glycerol backbone.
1,2-Dioleoyl-3-palmitoyl-rac-glycerol: Contains two oleic acid molecules and one palmitic acid molecule.
Uniqueness
2,3-Dipalmito-1-olein is unique due to its specific arrangement of fatty acids, which imparts distinct physical and chemical properties. This unique structure influences its melting point, crystallization behavior, and interaction with other molecules, making it valuable for specific applications in food, cosmetics, and pharmaceuticals .
Properties
IUPAC Name |
2,3-di(hexadecanoyloxy)propyl (Z)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H100O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h25-26,50H,4-24,27-49H2,1-3H3/b26-25- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMDGPZOSGBQRH-QPLCGJKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H100O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601301267 | |
Record name | 1,2-Dipalmitoyl-3-oleoylglycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601301267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
833.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1867-91-0, 28409-94-1 | |
Record name | 1,2-Dipalmitoyl-3-oleoylglycerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1867-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dipalmito-1-olein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001867910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dihexadecyl-3-O-octadecenoyl-sn-glycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028409941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dipalmitoyl-3-oleoylglycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601301267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-DIPALMITO-1-OLEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJG5P4898D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.